2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds .
Scientific Research Applications
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-(4-Chlorophenyl)-2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Uniqueness
The uniqueness of 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile lies in its specific combination of functional groups and the quinoline core structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H18ClFN2OS |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H18ClFN2OS/c25-17-9-5-15(6-10-17)22(29)14-30-24-20(13-27)23(16-7-11-18(26)12-8-16)19-3-1-2-4-21(19)28-24/h5-12H,1-4,14H2 |
InChI Key |
JQLDIHIIGNBHBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C#N)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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